Tetrahydropyran-4-methanol (TPM) is a chemical compound that belongs to the class of organic compounds known as pyrans. Pyrans are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. TPM derivatives are of significant interest in organic chemistry due to their versatility in chemical reactions and their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
Nucleophilic Aromatic Substitution (SNAr) reactions: This approach utilizes the reaction of (Tetrahydro-2H-pyran-4-yl)methanol with an aryl halide. [] This strategy has proven effective in the synthesis of complex molecules, as demonstrated in the development of a RORγ inverse agonist. []
Molecular Structure Analysis
Etherification: The hydroxyl group can react with alkyl halides or activated alcohols to form ethers. [] This is exemplified by the synthesis of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol using (Tetrahydro-2H-pyran-4-yl)methanol as a starting material. []
Derivatization: Conversion to esters or other derivatives allows for further functionalization and incorporation into complex structures. []
Applications in Various Fields
Synthesis of Complex Molecules
TPM derivatives can be used as intermediates in the synthesis of complex organic molecules. For example, 2-arylcyclopropylmethanols, which can be seen as substitutes for homoallyl aryl alcohols, react with aliphatic aldehydes in the presence of SnCl4 to undergo Prins cyclization, forming cis-2,6-disubstituted tetrahydropyrans. This reaction avoids the 2-oxonia-Cope rearrangement and has been successfully applied in the synthesis of (±)-centrolobine, demonstrating its utility in medicinal chemistry2.
Chemical Modification of Alcohols
Tetrahydropyranylation of alcohols is a common protective group strategy in organic synthesis. Tetrabutylammonium tribromide (TBATB) can promote the rapid tetrahydropyranylation of alcohols in high yields at room temperature. The protective group can be removed, or deprotected, by changing the solvent to methanol, which restores the parent alcohol in quantitative yields. This method is advantageous due to its simplicity and efficiency3.
Catalysis and Functional Group Transformation
Trifluoroacetic acid (TFA) is another catalyst that can facilitate the tetrahydropyranylation of alcohols and phenols. The process is carried out in dichloromethane and is compatible with various functional groups such as ester, amide, nitro, aldehyde, and olefinic bonds. Moreover, TFA can mediate the direct conversion of tetrahydropyranyl ethers into their corresponding acetates, which is a valuable transformation in synthetic chemistry4.
Related Compounds
(Tetrahydro-2H-pyran-4-yl)methanol tosylate
Compound Description: (Tetrahydro-2H-pyran-4-yl)methanol tosylate is a genotoxic compound that was used in the original synthesis of the RORγ inverse agonist GSK2981278A. This compound served as an alkylating agent in the synthesis. []
Relevance: (Tetrahydro-2H-pyran-4-yl)methanol tosylate is structurally related to Tetrahydropyran-4-methanol through the presence of a tosylate group (toluene sulfonate) attached to the primary alcohol of Tetrahydropyran-4-methanol. []
2-Halo-5-(sulfamoyl)benzoic acid
Compound Description: 2-Halo-5-(sulfamoyl)benzoic acids are key intermediates in the synthesis of RORγ inverse agonist GSK2981278A. They undergo nucleophilic aromatic substitution with (tetrahydro-2H-pyran-4-yl)methanol to introduce the Tetrahydropyran-4-methanol moiety into the target molecule. []
Relevance: 2-Halo-5-(sulfamoyl)benzoic acid becomes structurally related to Tetrahydropyran-4-methanol upon the nucleophilic aromatic substitution reaction. In this reaction, the halogen atom in the 2-position of the benzoic acid is replaced by the (tetrahydro-2H-pyran-4-yl)methanol, establishing a direct structural connection. []
GSK2981278A
Compound Description: GSK2981278A is a RORγ inverse agonist studied as a potential topical nonsteroidal therapy for psoriasis. Its synthesis was improved by utilizing Tetrahydropyran-4-methanol as a key building block. []
Relevance: GSK2981278A incorporates the entire Tetrahydropyran-4-methanol structure as a substituent on its core scaffold. This inclusion makes Tetrahydropyran-4-methanol a direct structural component of the final drug molecule. []
Compound Description: ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol, also known as LS20, is a tetrahydropyran derivative investigated for its analgesic and anti-inflammatory potential. Studies have shown that it exhibits antinociceptive effects through interactions with the opioid system and possesses anti-inflammatory properties linked to the suppression of pro-inflammatory cytokine production. []
Relevance: LS20 shares a core tetrahydropyran ring structure with Tetrahydropyran-4-methanol, with both bearing a methanol substituent on the ring. The key structural difference lies in the additional ethyl group at the 6-position of the tetrahydropyran ring in LS20. []
Compound Description: [(±)-(2,4,6-cis)-4-chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl]methanol, referred to as CTHP, is a tetrahydropyran derivative demonstrating antinociceptive activity in chemical and thermal pain models. Its mechanism of action is believed to involve the NO/cGMP/KATP pathway and κ-opioid receptors. []
Relevance: CTHP shares a common structural foundation with Tetrahydropyran-4-methanol, both featuring a tetrahydropyran ring with a methanol substituent. The distinctions arise from the presence of a chlorine atom at the 4-position and a naphthalene group at the 6-position of the tetrahydropyran ring in CTHP. []
cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2h-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19)
Compound Description: This compound, designated as LS19, represents a hybrid tetrahydropyran derivative displaying pronounced anti-inflammatory properties. LS19 acts by inhibiting leukocyte migration, suppressing pro-inflammatory cytokine levels (TNF-α and IL-1β), and boosting the levels of the anti-inflammatory cytokine IL-10. Notably, LS19 exhibits a superior safety profile compared to diclofenac, a conventional NSAID, as it does not hinder gastric mucus production and induces less severe gastric lesions. [, ]
Relevance: LS19 incorporates Tetrahydropyran-4-methanol as a central structural element, with the acetate derivative of Tetrahydropyran-4-methanol directly linked to a substituted phenyl ring. This structural integration highlights the role of Tetrahydropyran-4-methanol as a core scaffold in the design of LS19. [, ]
4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol
Compound Description: This compound is recognized as an effective tyrosinase inhibitor and finds application as a cosmetic additive for skin lightening. Its synthesis utilizes hydroquinone as the starting material and involves a series of reactions including hydroquinone monobenzyl etherification, tetrahydropyran etherification of the remaining phenolic hydroxyl group, and finally, debenzylation via catalytic hydrogenation. []
Relevance: 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol is structurally analogous to Tetrahydropyran-4-methanol, with both containing a tetrahydropyran ring. The key distinction lies in the replacement of the methanol substituent in Tetrahydropyran-4-methanol with a phenoxy group (C6H5O-) attached to the tetrahydropyran ring. []
(6-Methoxy-2-oxo-2H-naphtho[1,2-b]pyran-4-yl)methyl esters of valine or phenylalanine
Compound Description: These compounds represent bifunctional molecules designed to explore the application of the (6-methoxy-2-oxo-2H-naphtho[1,2-b]pyran-4-yl)methyl group as a photocleavable protecting group in organic synthesis and caging applications, particularly at longer wavelengths. Studies have focused on investigating their photolysis behavior upon irradiation at specific wavelengths (350 and 419 nm) using a combination of HPLC/UV monitoring and time-resolved fluorescence measurements to gain insights into their photochemical dynamics. []
Relevance: These compounds share a structural similarity with Tetrahydropyran-4-methanol in the form of the (6-methoxy-2-oxo-2H-naphtho[1,2-b]pyran-4-yl)methyl group, which can be considered as a modified and extended analog of the Tetrahydropyran-4-methanol structure. []
Compound Description: This compound represents a crucial lactonized intermediate in the synthesis of statin side chains. A key step in its production involves the chemoselective deacetylation of its acetate precursor, ((2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl acetate, using pancreatin powder as a biocatalyst in an aqueous environment. []
Relevance: (4R,6S)-4-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one is structurally analogous to Tetrahydropyran-4-methanol. The compound can be viewed as a lactone derivative of Tetrahydropyran-4-methanol, formed by an intramolecular esterification reaction. []
Compound Description: M30 is a key metabolite of Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor under clinical development for treating hematologic malignancies. It is generated from Venetoclax through nitro reduction, likely facilitated by gut bacteria. []
Relevance: M30 directly incorporates the Tetrahydropyran-4-methanol structure within its molecular framework, making it a structural component of this Venetoclax metabolite. []
Compound Description: M27 stands out as a major human metabolite of Venetoclax, formed through a series of metabolic transformations. Its formation involves oxidation at the 6-position of the cyclohexenyl ring in Venetoclax, followed by cyclization at the α-carbon of the piperazine ring. []
Relevance: M27 directly incorporates the Tetrahydropyran-4-methanol structure within its molecular framework, making it a structural component of this Venetoclax metabolite. Notably, M27 has been identified as a disproportionate human metabolite of Venetoclax and is not anticipated to exhibit clinically significant on- or off-target pharmacological effects. []
Compound Description: This novel flavonoid was successfully isolated and purified from the flowers of Leucas indica using activity-guided repeated fractionation of the methanol extract by silica gel column chromatography. It displays notable antioxidant and anticancer properties. []
Relevance: This flavonoid incorporates a (hydroxymethyl)tetrahydro-2H-pyran-2yl group, showcasing a structural resemblance to Tetrahydropyran-4-methanol. []
Compound Description: This compound is a synthetic intermediate derived from the Henry reaction of 1-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-α-d-lyxo-pentadialdo-1,4-furanose with ethyl nitroacetate and subsequent protection of its C-5 hydroxy group as tetrahydropyranyl. []
Relevance: This compound incorporates a tetrahydropyranyl group, showcasing a structural resemblance to Tetrahydropyran-4-methanol. []
Compound Description: This compound is synthesized by Raney nickel reduction of (3R)-2-hydroxyimino-3-(1,2,3,4,5-penta-O-acetyl-D-galacto- or -D-gluco-pentitol-1-yl)-3,5,6,7-tetrahydrobenzofuran-4(2H)-ones. []
Relevance: This compound is structurally similar to the compound (3S)-3-(1,2,3,4,5-penta-O-acetyl-D-galacto-pentitol-1-yl)-1,5,6,7-tetrahydroindol-4-one, which is also mentioned in the research paper. Both compounds belong to the same chemical class and possess a similar core structure. This shared structural feature indirectly links them to Tetrahydropyran-4-methanol, as they both explore modifications and reactions of related heterocyclic systems. []
Compound Description: DP1 is a major degradation product of empagliflozin (EGF), a sodium glucose cotransporter (SGLT) 2 inhibitor, resulting from acid hydrolysis. Its formation involves the ring opening of the tetrahydrofuran moiety in EGF. []
Relevance: DP1 retains the (hydroxymethyl)tetrahydro-2H-pyran moiety, directly linking it to Tetrahydropyran-4-methanol as a structural component. The identification of DP1 as a significant degradation product of EGF underscores the potential reactivity of the tetrahydropyran ring system under acidic conditions. []
Compound Description: DP2 represents another major degradation product of EGF generated through acid hydrolysis. Its formation arises from the complete elimination of the tetrahydrofuran ring present in the parent EGF molecule. []
Relevance: DP2 retains the (hydroxymethyl)tetrahydro-2H-pyran moiety, directly linking it to Tetrahydropyran-4-methanol as a structural component. The identification of DP2 as a significant degradation product, along with DP1, emphasizes the susceptibility of specific structural features within EGF, including the tetrahydropyran ring system, to acid-catalyzed degradation. []
Relevance: Although not directly containing the Tetrahydropyran-4-methanol structure, Compound 21 is relevant due to its use in mimicking the reactivity of similar fullerene derivatives with methanol groups, which are structurally analogous to Tetrahydropyran-4-methanol. []
Relevance: This compound is structurally analogous to Tetrahydropyran-4-methanol, sharing the tetrahydro-2H-pyran-4-yl group as a common structural element. This shared moiety directly links the two compounds and highlights their close structural relationship. []
Relevance: This compound can be considered as a derivative of Tetrahydropyran-4-methanol, incorporating a 2,2-dimethyltetrahydro-2H-pyran-4-yl group that is structurally related to the tetrahydro-2H-pyran-4-yl moiety found in Tetrahydropyran-4-methanol. []
Compound Description: This unprecedented non-isoprenoid oxocine carboxylate cyclic ether was isolated from the ethyl acetate–methanol extract of the red seaweed Kappaphycus alvarezii. []
Relevance: This compound shares structural similarities with other cyclic ether derivatives found in the research paper, indirectly linking it to Tetrahydropyran-4-methanol. Both types of compounds explore variations and modifications within the broader class of cyclic ethers, highlighting the diversity and potential of these structures in natural product chemistry. []
Compound Description: This new phloracetophenone glucoside, also referred to by its IUPAC name (6-(2-acetyl-3,5-dihydroxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl acetate, was isolated from the methanol extract of the aerial parts of the South American plant Tetraglochin ameghinoi. Its structure was elucidated using NMR and MS techniques. []
Relevance: This phloracetophenone glucoside features a tetrahydro-2H-pyran-2-yl group in its structure, exhibiting a structural similarity to Tetrahydropyran-4-methanol. Both compounds belong to the broader class of tetrahydropyran derivatives, highlighting the prevalence and significance of this structural motif in natural products and organic synthesis. []
Compound Description: Met-1 represents a glucuronic acid conjugate and constitutes one of the identified metabolites of methiozolin, a novel turf herbicide. []
Relevance: Although not directly containing the Tetrahydropyran-4-methanol structure, Met-1 is considered a related compound as it is a metabolite of methiozolin, which itself possesses a tetrahydro-2H-pyran ring system. This metabolic pathway underscores the potential for modifications and transformations of tetrahydropyran-containing compounds in biological systems. []
Compound Description: Met-2 is another identified metabolite of methiozolin, further highlighting the metabolic pathways associated with this herbicide. []
Relevance: Although lacking the Tetrahydropyran-4-methanol structure itself, Met-2 is a related compound by virtue of being a metabolite of methiozolin, which contains a tetrahydro-2H-pyran ring system. The identification of Met-2, alongside Met-1, emphasizes the metabolic susceptibility of specific structural elements within methiozolin, offering insights into its degradation and elimination profile. []
6-(ethoxymethyl)-tetrahydro-2H-pyran-2, 3, 4, 5-tetraol compound with 1-isopropyl-4- methoxybenzene
Compound Description: This phenolic compound was isolated from Parrotia persica leaves and demonstrated significant antifungal activity against Fusarium oxysporum and Candida albicans. []
Relevance: This compound is a tetrahydropyran derivative and therefore structurally analogous to Tetrahydropyran-4-methanol. Both compounds share the core tetrahydropyran ring, further emphasizing the significance of this structural motif in various chemical contexts, including the development of antifungal agents. []
Mechanism of Action
The hydrogenation of pyran derivatives, such as TPM, involves the addition of hydrogen atoms to the molecule, which can lead to various structural rearrangements. For instance, the gas-phase dehydration of TPM can result in the rearrangement of the pyran ring to form either a seven- or five-membered ring depending on the catalyst used. Highly-purified and crystalline η-alumina without any carrier can produce cyclopentanecarboxaldehyde (CPA) as the main product, while commercial alumina catalysts can lead to the formation of by-products such as 2,3,4,5-tetrahydrooxepine (THO) and oxepane (OXP)1.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.